N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the piperidine ring and the cyclopropanesulfonamide group. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanesulfonamide Group: This step often involves the reaction of a sulfonamide precursor with a cyclopropane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the piperidine ring can enhance the compound’s binding affinity. The cyclopropanesulfonamide group may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Uniqueness
N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds. The position of the quinoline moiety and the piperidine ring can significantly influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1-quinolin-4-ylpiperidin-4-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,14-5-6-14)19-13-8-11-20(12-9-13)17-7-10-18-16-4-2-1-3-15(16)17/h1-4,7,10,13-14,19H,5-6,8-9,11-12H2 |
InChI Key |
SPUBYXZIWRVKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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